molecular formula C4H9IS B14356456 1-Iodo-3-(methylsulfanyl)propane CAS No. 93530-08-6

1-Iodo-3-(methylsulfanyl)propane

Cat. No.: B14356456
CAS No.: 93530-08-6
M. Wt: 216.09 g/mol
InChI Key: MGMVTKAYVYCTOB-UHFFFAOYSA-N
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Description

1-Iodo-3-(methylsulfanyl)propane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of an iodine atom and a methylsulfanyl group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Iodo-3-(methylsulfanyl)propane can be synthesized through several methods. One common approach involves the reaction of 3-(methylsulfanyl)propanol with iodine in the presence of a base such as potassium carbonate. The reaction typically occurs under mild conditions and yields the desired product with good efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-Iodo-3-(methylsulfanyl)propane undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in organic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution: 3-(Methylsulfanyl)propanol or 3-(methylsulfanyl)propylamine.

    Oxidation: 1-Iodo-3-(methylsulfinyl)propane or 1-Iodo-3-(methylsulfonyl)propane.

    Reduction: 3-(Methylsulfanyl)propane.

Scientific Research Applications

1-Iodo-3-(methylsulfanyl)propane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Iodo-3-(methylsulfanyl)propane involves its reactivity with various nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates substitution reactions, while the methylsulfanyl group can undergo oxidation or reduction. These reactions are mediated by the interaction of the compound with specific molecular targets and pathways, depending on the reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 1-Iodo-2-(methylsulfanyl)ethane
  • 1-Iodo-4-(methylsulfanyl)butane
  • 1-Bromo-3-(methylsulfanyl)propane

Uniqueness

1-Iodo-3-(methylsulfanyl)propane is unique due to the specific positioning of the iodine and methylsulfanyl groups on the propane backbone. This unique structure imparts distinct reactivity and properties compared to similar compounds, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

93530-08-6

Molecular Formula

C4H9IS

Molecular Weight

216.09 g/mol

IUPAC Name

1-iodo-3-methylsulfanylpropane

InChI

InChI=1S/C4H9IS/c1-6-4-2-3-5/h2-4H2,1H3

InChI Key

MGMVTKAYVYCTOB-UHFFFAOYSA-N

Canonical SMILES

CSCCCI

Origin of Product

United States

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